2-[(4-Fluorophenyl)methyl]oxirane
Description
2-[(4-Fluorophenyl)methyl]oxirane is an epoxide (oxirane) derivative featuring a benzyl group substituted with a fluorine atom at the para position of the aromatic ring. Its molecular formula is C₉H₉FO, with a molecular weight of 152.17 g/mol. The fluorine atom introduces electron-withdrawing effects, influencing the reactivity of the epoxide ring.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-3-1-7(2-4-8)5-9-6-11-9/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKVFQDCNJBRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496819 | |
| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61396-62-1 | |
| Record name | 2-[(4-Fluorophenyl)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-fluorophenyl)methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(4-Fluorophenyl)methyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-fluorostyrene using a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: It can be further oxidized to form diols or other oxidized products
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide, at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are employed
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted alcohols or ethers.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The major products include diols and other oxidized derivatives
Scientific Research Applications
2-[(4-Fluorophenyl)methyl]oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)methyl]oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aryl-Substituted Epoxides
2-(4-Methylphenyl)oxirane
- Structure : A p-tolyl group (4-methylphenyl) is attached to the epoxide.
- Molecular Formula : C₉H₁₀O.
- Key Differences :
2-[4-(Trifluoromethyl)phenyl]oxirane
Fluorophenyl-Substituted Epoxides
(S)-(4-Fluorophenyl)oxirane
- Structure : Direct attachment of a 4-fluorophenyl group to the epoxide ring.
- Molecular Formula : C₈H₇FO.
- Key Differences :
2-[(4-Fluorophenoxy)methyl]oxirane
- Structure: A phenoxy methyl group with a para-fluorine substituent.
- Molecular Formula : C₁₀H₁₁FO₂.
- Key Differences: The oxygen atom introduces additional resonance effects, altering reactivity in ring-opening reactions. Potential applications in epoxy resins due to improved thermal stability .
Diaryl-Substituted Epoxides
2-(2-Fluorophenyl)-2-(4-fluorophenyl)oxirane
Complex Substituted Epoxides
(2R,3R)-2-(4-Fluorophenyl)-2-methyl-3-phenyl-3-(trifluoromethyl)oxirane
- Structure : Multiple substituents, including methyl, phenyl, and trifluoromethyl groups.
- Molecular Formula : C₁₇H₁₃F₄O.
- Key Differences :
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity (vs. Target) | Applications |
|---|---|---|---|---|---|
| This compound | C₉H₉FO | 152.17 | 4-Fluorobenzyl | Baseline | Agrochemicals, polymers |
| 2-(4-Methylphenyl)oxirane | C₉H₁₀O | 134.18 | 4-Methylphenyl | Lower | Industrial resins |
| 2-[4-(Trifluoromethyl)phenyl]oxirane | C₉H₇F₃O | 206.15 | 4-Trifluoromethylphenyl | Higher | Reactive intermediates |
| (S)-(4-Fluorophenyl)oxirane | C₈H₇FO | 138.14 | 4-Fluorophenyl | Higher | Pharmaceutical intermediates |
| 2-[(4-Fluorophenoxy)methyl]oxirane | C₁₀H₁₁FO₂ | 182.19 | 4-Fluorophenoxy methyl | Moderate | Epoxy coatings, adhesives |
Biological Activity
2-[(4-Fluorophenyl)methyl]oxirane, also known as a fluorinated epoxide, is a compound that has garnered significant interest due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.
This compound is characterized by its epoxide functional group, which contributes to its reactivity in various biochemical processes. The compound is known to undergo epoxidation reactions facilitated by enzymes such as cytochrome P450 monooxygenases, leading to the formation of more reactive intermediates that can participate in further biochemical transformations.
Key Biochemical Interactions
- Enzyme Interaction : The compound interacts with various enzymes, influencing metabolic pathways and cellular functions.
- Cell Signaling : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and growth.
The mechanism of action of this compound primarily involves its reactivity as an epoxide. The strained three-membered ring structure is susceptible to nucleophilic attack, resulting in ring-opening reactions that can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This property is crucial for its biological activity, particularly in drug development.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Potential : Preliminary research suggests that the compound may inhibit cancer cell proliferation through modulation of specific signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against certain bacterial strains | |
| Anticancer | Inhibits proliferation of cancer cells | |
| Enzyme Inhibition | Modulates activity of metabolic enzymes |
Dosage Effects in Animal Models
Animal studies have shown that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects observed include enhanced metabolic activity and increased cell growth.
- High Doses : Toxic effects such as cellular damage and apoptosis have been reported. Notably, a threshold effect exists where the compound's impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes into reactive intermediates that can influence metabolic flux and levels of various metabolites. This interaction with cofactors like NADPH is essential for its metabolic activity.
Case Studies
Several case studies highlight the biological significance of this compound:
- In Vitro Studies : Research demonstrated that this compound could inhibit specific enzymes involved in cancer metabolism, suggesting potential therapeutic applications .
- Animal Model Research : Studies indicated that varying dosages significantly impacted metabolic rates and cellular health in vivo, underscoring the importance of dosage in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
